N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorobenzenesulfonyl, oxazinan, and pyridinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with an oxazinan derivative, followed by the introduction of a pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorobenzenesulfonyl group can form strong interactions with active sites, while the oxazinan and pyridinyl groups contribute to binding specificity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide
Uniqueness
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorobenzenesulfonyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-15-4-6-16(7-5-15)30(27,28)24-9-2-10-29-17(24)13-23-19(26)18(25)22-12-14-3-1-8-21-11-14/h1,3-8,11,17H,2,9-10,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLBSYOEOASAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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